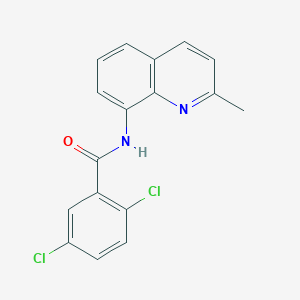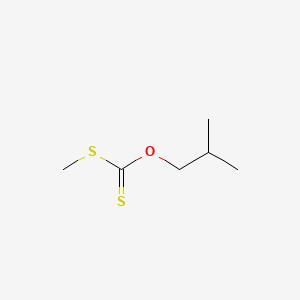
Carbonodithioic acid, S-methyl O-(2-methylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-isobutyl S-methyl carbonodithioate: is a chemical compound known for its role in various polymerization processes. It is a type of xanthate, which is a class of organosulfur compounds. These compounds are often used as reagents in the synthesis of other chemicals and have applications in industries such as mining and polymer production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-isobutyl S-methyl carbonodithioate typically involves the reaction of carbon disulfide with an alcohol and a base. For instance, the reaction of isobutyl alcohol with carbon disulfide in the presence of a base like sodium hydroxide can yield the desired compound. The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the product .
Industrial Production Methods: In industrial settings, the production of O-isobutyl S-methyl carbonodithioate may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for high yield and purity .
化学反応の分析
Types of Reactions: O-isobutyl S-methyl carbonodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted xanthates depending on the nucleophile used.
科学的研究の応用
O-isobutyl S-methyl carbonodithioate has several applications in scientific research:
作用機序
The mechanism by which O-isobutyl S-methyl carbonodithioate exerts its effects involves its ability to form stable complexes with metals and other compounds. This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions .
類似化合物との比較
- O-ethyl S-methyl carbonodithioate
- O-butyl S-methyl carbonodithioate
- O-isopropyl S-methyl carbonodithioate
Comparison: O-isobutyl S-methyl carbonodithioate is unique due to its specific isobutyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in polymerization and industrial processes .
特性
CAS番号 |
69943-68-6 |
|---|---|
分子式 |
C6H12OS2 |
分子量 |
164.3 g/mol |
IUPAC名 |
O-(2-methylpropyl) methylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3 |
InChIキー |
HAWQDXROBHHWFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
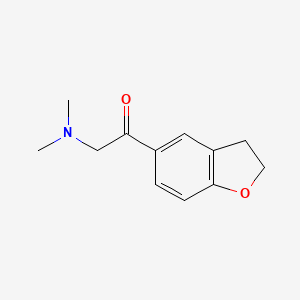

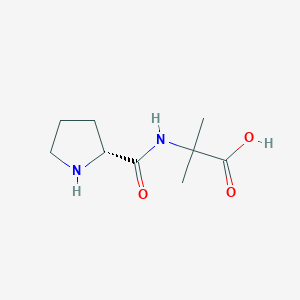
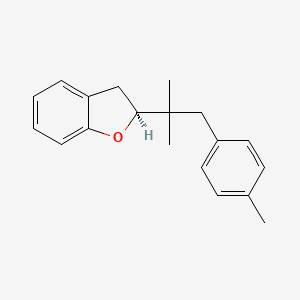
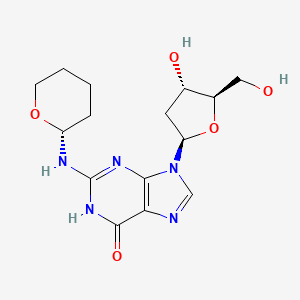
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)
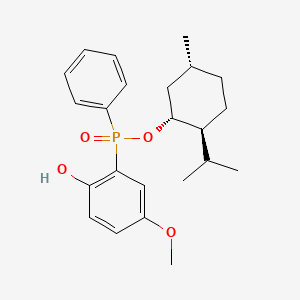


![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)

